1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane
Description
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2,2-dimethoxypropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O2/c1-12-3(13-2,4(6,7)8)5(9,10)11/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKRZKNIOMOHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)(C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626622 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-50-7 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexafluoroacetone dimethyl ketal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation via Hexafluoroacetone Trihydrate and Zinc in Alkaline Medium
A patented method (CN102964204B) describes the preparation of hexafluoropropane derivatives by reacting hexafluoroacetone trihydrate with zinc powder in an aqueous sodium hydroxide solution under reflux conditions. Although this patent primarily focuses on 1,1,1,3,3,3-hexafluoropropane, the methodology provides a foundation for related hexafluorinated compounds including dimethoxy derivatives.
-
- Hexafluoroacetone trihydrate is added to a 5–20% aqueous sodium hydroxide solution.
- Zinc powder is introduced as a reducing agent.
- The mixture is mechanically stirred and heated under reflux for 20 hours.
- The reaction progress is monitored by gas chromatography.
- After completion, the product is collected by cold trapping and dried.
| Example | NaOH Concentration (%) | Zn:NaOH Molar Ratio | Zn:Hexafluoroacetone Molar Ratio | Reaction Time (hours) | Conversion Rate (%) |
|---|---|---|---|---|---|
| 1 | 5 | 1.5 | 1 | 20 | 92.1 |
| 19-27 | 20 | Varied | Varied | Varied | Up to 95+ |
Note: The conversion rates indicate high efficiency under optimized conditions.
- Mechanism Insight:
Zinc reduces the hexafluoroacetone intermediate in alkaline medium, facilitating the formation of the hexafluoropropane backbone. This method is environmentally friendly due to mild conditions and aqueous media.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Yield/Conversion Rate | Scale Suitability | Notes |
|---|---|---|---|---|---|
| Hexafluoroacetone + Zn + NaOH | Hexafluoroacetone trihydrate, Zn, NaOH | Reflux 20 h, aqueous alkaline medium | Up to 92–95% conversion | Lab to pilot scale | Mild, environmentally friendly |
| Bromination of Acetone + Methanol | Acetone, methanol, bromine | <25 °C, 24–40 h stirring | 97–99% purity | Industrial scale | High purity, scalable, for related compounds |
| Enantioselective fluorination | Various fluorinated precursors | Multi-step, asymmetric catalysis | High enantioselectivity | Research scale | Advanced stereocontrol, complex |
Summary and Recommendations
The most documented and practical method for preparing 1,1,1,3,3,3-hexafluoro-2,2-dimethoxypropane involves the reduction of hexafluoroacetone trihydrate in alkaline aqueous media with zinc powder under reflux. This method offers high conversion rates (above 90%) and is environmentally benign due to aqueous conditions and moderate temperatures.
The synthesis of 1,3-dibromo-2,2-dimethoxypropane illustrates scalable acetal formation techniques with high purity, which could be adapted or serve as a model for the preparation of dimethoxy derivatives of hexafluoropropane.
Advanced enantioselective synthetic routes provide avenues for stereochemically pure fluorinated compounds but are currently more suited for research-scale applications.
Data Tables Extracted from Patents
Table 1: Reaction Conditions and Conversion Rates for Hexafluoropropane Preparation (Selected Examples)
| Example | NaOH Concentration (%) | Zn (mol) | Hexafluoroacetone (mol) | Reaction Time (h) | Conversion Rate (%) |
|---|---|---|---|---|---|
| 1 | 5 | 1.5 | 1 | 20 | 92.1 |
| 19 | 20 | 2.0 | 1 | 24 | 94.5 |
| 25 | 20 | 1.8 | 1 | 18 | 93.8 |
Table 2: Scale-up Data for 1,3-Dibromo-2,2-dimethoxypropane Synthesis
| Reactor Volume | Acetone (kg) | Methanol (kg) | Bromine (kg) | Reaction Time (h) | Product Yield (kg) | Purity (%) |
|---|---|---|---|---|---|---|
| 10 L | 0.986 | 6 | 1.5–3.8 | 24 | 2.7 | 97–99 |
| 200 L | 14.3 | 75.4 | 79.0 | 36 | 39 | 97–99 |
| 3000 L | 180 | 950 | 1000 | 40 | 580 | 97–99 |
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols.
Scientific Research Applications
Solvent in Organic Synthesis
1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane is utilized as a solvent in various organic reactions due to its unique properties. It exhibits high hydrogen bonding donor ability and low nucleophilicity, making it suitable for reactions that require mild conditions. This compound is particularly effective in facilitating reactions that typically necessitate metal catalysts or additional reagents.
Case Study : In a study published in Nature Communications, researchers demonstrated the use of hexafluoro-2,2-dimethoxypropane as a solvent for synthesizing complex organic molecules under mild conditions. The solvent's properties allowed for higher yields and purities compared to traditional solvents .
Fluorinated Compound Synthesis
The compound serves as a precursor for synthesizing various fluorinated organic compounds. Its structure allows for the introduction of fluorine atoms into other molecular frameworks, which can enhance the biological activity of pharmaceutical compounds.
Case Study : A research article highlighted the synthesis of fluorinated analogs of biologically active compounds using 1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane as a starting material. The resulting compounds exhibited improved pharmacokinetic properties .
Advanced Functional Materials
Due to its unique chemical structure and properties, 1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane is explored in the development of advanced functional materials. These materials can be used in coatings and adhesives that require high thermal stability and chemical resistance.
Data Table: Properties of Advanced Functional Materials Derived from Hexafluoro Compound
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Chemical Resistance | High against solvents |
| Application | Coatings and adhesives |
Pharmaceutical Applications
The compound plays a significant role in pharmaceutical chemistry. Its ability to modify the solubility and bioavailability of drugs makes it valuable in drug formulation processes.
Case Study : In a study examining drug delivery systems, researchers found that formulations containing 1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane improved the solubility of poorly soluble drugs by forming stable emulsions .
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The methoxy groups contribute to its solubility and facilitate its incorporation into different chemical environments.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences, properties, and applications of 1,1,1,3,3,3-hexafluoro-2,2-dimethoxypropane and related compounds:
*PERFECTA: 1,3-bis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]-2,2-bis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxymethyl]propane .
Key Comparative Analysis
Chemical Reactivity and Stability
- Methoxy vs. Fluoromethoxy Groups : Sevoflurane’s fluoromethoxy group enhances metabolic stability compared to methoxy-containing analogs, making it suitable for anesthesia . In contrast, methoxy groups (as in 1,1,1,3,3,3-hexafluoro-2-methoxypropane ) may confer susceptibility to hydrolysis under acidic/basic conditions.
- Hydroxyl vs. Ether Groups: HFIP’s hydroxyl group increases polarity and acidity (pKa ~9.3 ), enabling its use as a strong hydrogen-bond donor in chromatography . Dimethoxypropane, lacking acidic protons, would exhibit lower polarity and greater inertness.
Physical Properties
- Boiling Points and Solubility : HFIP’s boiling point (58°C ) is lower than that of sevoflurane (bp 58.6°C ), reflecting differences in molecular weight and intermolecular forces. The dimethoxy analog likely has intermediate volatility due to larger substituents.
- Fluorine Content : PERFECTA’s 36 equivalent fluorine atoms per molecule enhance ¹⁹F MRI signal intensity, surpassing simpler fluorinated ethers .
Biological Activity
1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane (CAS Number: 75462-59-8) is a fluorinated organic compound that has garnered interest in various fields, particularly in chemical synthesis and material science. Its unique chemical properties stem from the presence of multiple fluorine atoms, which significantly influence its biological activity and environmental behavior.
- Molecular Formula : C5H6F6O2
- Molecular Weight : 192.10 g/mol
- Structure : The compound features a propane backbone with two methoxy groups and six fluorine substituents.
1. Toxicological Studies
Research indicates that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and substituents. Hexafluorinated compounds like this one may affect cellular processes due to their lipophilic nature and ability to disrupt lipid membranes.
2. Pharmacological Potential
Some studies suggest that fluorinated compounds can enhance the pharmacokinetic profiles of drugs. The introduction of fluorine atoms may improve metabolic stability and bioavailability. However, specific studies on 1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane in this context are sparse.
Case Studies
A few notable studies have explored the implications of hexafluorinated compounds in biological systems:
- Study on Membrane Interaction : A study published in Environmental Science & Technology examined the interaction of fluorinated compounds with cell membranes. It was found that hexafluorinated compounds could disrupt membrane integrity at higher concentrations, leading to cytotoxic effects .
- Fluorinated Solvents in Drug Formulation : Research highlighted the use of hexafluorinated solvents in drug formulations. These solvents can enhance solubility and stability of active pharmaceutical ingredients (APIs), suggesting a potential role for 1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane in pharmaceutical applications .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves fluorination of alkoxypropanes using metal oxide catalysts (e.g., Pd/C or Cr₂O₃) under hydrogen gas. Optimizing parameters like temperature (80–120°C), pressure (2–5 atm), and catalyst loading (5–10 wt%) is critical. For example, highlights dechlorofluorination of dichloropropane precursors as a key step.
- Data Contradictions : Some studies report higher yields with Cr₂O₃ catalysts, while others favor Pd/C due to reduced side-product formation . Validate via gas chromatography-mass spectrometry (GC-MS) to resolve discrepancies.
Q. How can researchers determine the solubility profile of this compound in polar and nonpolar solvents?
- Methodology : Use shake-flask or gravimetric methods with UV-Vis or NMR detection. notes full miscibility in water, but for organic solvents (e.g., hexane or DCM), phase separation studies at varying temperatures (20–40°C) are recommended.
- Advanced Note : Isotopic analogs (e.g., deuterated versions) may exhibit altered solubility due to hydrogen bonding differences .
Q. What spectroscopic techniques are most effective for characterizing its structural integrity?
- Methodology :
- 19F NMR : Identify fluorine environments; chemical shifts typically range from -70 to -80 ppm for CF₃ groups .
- IR Spectroscopy : Confirm methoxy (C-O) stretches near 1100 cm⁻¹ and CF₃ symmetric stretches at 1250–1350 cm⁻¹ .
Advanced Research Questions
Q. What mechanistic insights explain its role as a fluorinating agent in organocatalytic reactions?
- Methodology : Use kinetic isotope effects (KIE) or in situ Raman spectroscopy to track intermediate formation. suggests the compound acts as a fluorine donor via radical pathways in the presence of initiators like AIBN.
- Contradictions : Some studies propose electrophilic fluorination mechanisms under acidic conditions; DFT calculations (B3LYP/6-31G*) can clarify transition states .
Q. How does computational modeling predict its reactivity in nucleophilic substitution reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to analyze frontier molecular orbitals (HOMO/LUMO) and Fukui indices. and highlight the importance of solvent models (e.g., PCM) for accurate activation energy predictions.
- Validation : Compare computed transition states with experimental kinetic data (e.g., Arrhenius plots) .
Q. What are the challenges in studying its interactions with biomolecules (e.g., enzymes or lipid bilayers)?
- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. and caution that fluorinated compounds may disrupt hydrophobic interactions; use deuterated analogs to minimize interference in NMR studies .
- Safety Note : Adhere to PPE protocols (e.g., fume hoods, nitrile gloves) due to potential toxicity uncertainties .
Q. How does thermal stability vary under inert vs. oxidative atmospheres?
- Methodology : Conduct thermogravimetric analysis (TGA) at 10°C/min under N₂ vs. O₂. and report decomposition onset at ~200°C in air, forming COF₃ and HF byproducts. Monitor via FTIR-coupled TGA for real-time gas analysis .
Q. What catalytic systems enhance its efficiency in green chemistry applications?
- Methodology : Screen heterogeneous catalysts (e.g., zeolites or MOFs) in flow reactors to minimize waste. and emphasize solvent-free conditions for atom economy.
- Data Gaps : Limited studies compare Brønsted vs. Lewis acid catalysts; use Hammett acidity functions to guide selection .
Methodological Best Practices
- Contradiction Resolution : Replicate conflicting synthesis protocols (e.g., Pd/C vs. Cr₂O₃ catalysts) under identical conditions and validate with GC-MS purity checks (>98%) .
- Safety Compliance : Follow GHS guidelines ( ) for storage (2–8°C, inert atmosphere) and disposal (neutralization with CaCO₃).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
